Cas no 39181-53-8 (5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine)

5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-[(2-fluorophenyl)methyl]-
- 5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine
- 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine
- EN300-71709
- AB00096895-01
- LX-0231
- 5-(2-Fluoro-benzyl)-[1,3,4]thiadiazol-2-ylamine
- G37641
- DS-000783
- Oprea1_264512
- HMS2631B23
- CS-0258900
- Oprea1_066195
- Z445126300
- BIM-0033702.P001
- MFCD01364162
- F0452-1735
- 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine
- SMR000281530
- CHEMBL1451374
- SY185059
- DTXSID90353436
- 39181-53-8
- MLS000711763
- 2-Amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole, AldrichCPR
- 5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
- 2-amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole
- AKOS005391503
- Cambridge id 5788379
- CBMicro_033886
- AM-900/25025015
- STK077641
- 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-ylamine
- AG-690/12246372
-
- MDL: MFCD01364162
- インチ: InChI=1S/C9H8FN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
- InChIKey: KMYBNTVFQUSIQM-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)CC2=NNC(=N)S2)F
計算された属性
- せいみつぶんしりょう: 209.04244
- どういたいしつりょう: 209.04229660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 51.8
5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71709-1.0g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95.0% | 1.0g |
$193.0 | 2025-03-21 | |
Enamine | EN300-71709-0.05g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95.0% | 0.05g |
$45.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007984-500mg |
5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine |
39181-53-8 | 500mg |
3168.0CNY | 2021-07-13 | ||
TRC | B441788-50mg |
5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine |
39181-53-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
Life Chemicals | F0452-1735-0.5g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 0.5g |
$134.0 | 2023-09-07 | |
Life Chemicals | F0452-1735-2.5g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 2.5g |
$284.0 | 2023-09-07 | |
TRC | B441788-25mg |
5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine |
39181-53-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-71709-2.5g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95.0% | 2.5g |
$378.0 | 2025-03-21 | |
Life Chemicals | F0452-1735-0.25g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 0.25g |
$127.0 | 2023-09-07 | |
Life Chemicals | F0452-1735-1g |
5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
39181-53-8 | 95%+ | 1g |
$142.0 | 2023-09-07 |
5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amineに関する追加情報
Introduction to 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine (CAS No. 39181-53-8) in Modern Chemical and Pharmaceutical Research
The compound 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine, identified by the CAS number 39181-53-8, represents a significant molecule in the realm of chemical and pharmaceutical innovation. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluorophenyl moiety and a thiadiazole core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.
Thiadiazole derivatives are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of a fluorine atom in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, which is a critical factor in drug design. The structural motif of 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine positions it as a versatile scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on optimizing small-molecule inhibitors targeting various disease pathways. The thiadiazole scaffold is particularly relevant in this context, as it has been successfully employed in the development of drugs that modulate enzyme activity and receptor binding. For instance, studies have demonstrated the efficacy of thiadiazole-based compounds in inhibiting kinases and other enzymes involved in cancer progression. The fluorophenyl group further contributes to the compound's potential by influencing its electronic properties and enhancing interactions with biological targets.
The synthesis of 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been utilized to construct the desired heterocyclic framework efficiently. These techniques not only improve yield but also allow for functional group modifications that can fine-tune the pharmacological properties of the molecule.
One of the most compelling aspects of this compound is its potential in drug discovery. Preclinical studies have begun to explore its interactions with various biological systems, revealing promising results in terms of selectivity and potency. The fluorophenyl moiety has been shown to enhance binding affinity to certain protein targets, while the thiadiazole core provides a scaffold for further derivatization. This combination makes 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine an attractive candidate for developing next-generation therapeutics.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their improved pharmacokinetic profiles. Fluoro-substituted molecules often exhibit enhanced bioavailability and longer half-lives, which are critical factors in drug development. The presence of a fluorophenyl group in 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine aligns with this trend, positioning it as a valuable asset in medicinal chemistry libraries.
Furthermore, computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between this compound and its potential targets. These studies have provided insights into how modifications to the structure can optimize binding affinity and reduce off-target effects. Such computational approaches are integral to modern drug discovery pipelines, enabling researchers to predict the behavior of molecules before experimental validation.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel heterocyclic compounds like 5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine contributes to the advancement of chemical biology and pharmacology. By exploring new chemical spaces and understanding molecular interactions at a deeper level, researchers can uncover innovative strategies for addressing unmet medical needs.
In conclusion,5-(2-fluorophenyl)methyl-1,3,4-thiadiazol-2-amine (CAS No. 39181-53-8) stands out as a significant compound with substantial potential in pharmaceutical research. Its unique structural features and promising preclinical results make it a compelling candidate for further investigation into novel therapeutic applications. As research continues to evolve,this molecule will likely play an increasingly important role in shaping future drug development efforts.
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